![molecular formula C17H19ClN2O3S B7710751 N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide, also known as NMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For instance, Li et al. (2017) suggested that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide induced apoptosis in breast cancer cells by inhibiting the activity of the PI3K/Akt signaling pathway. Similarly, Zhang et al. (2015) proposed that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide exerted its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has been shown to have various biochemical and physiological effects, depending on the target cells or tissues. For instance, Li et al. (2017) reported that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide induced apoptosis and cell cycle arrest in breast cancer cells, while Zhang et al. (2015) demonstrated that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide suppressed the production of pro-inflammatory cytokines in macrophages. Additionally, Zhang et al. (2016) showed that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide had antiviral activity against influenza A virus by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various assays and tests. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, researchers need to carefully consider the appropriate concentration and solvent for their experiments.
Zukünftige Richtungen
There are several future directions for the research on N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. For instance, Li et al. (2017) suggested that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide could be used as a potential therapeutic agent for breast cancer, while Zhang et al. (2016) proposed that it could be developed as a novel antiviral drug for influenza A virus.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide in various fields and to develop it as a novel therapeutic agent.
Synthesemethoden
The synthesis of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide involves the reaction between 3-nitrobenzenesulfonyl chloride and N-ethyl-2-methyl-5-aminobenzamide in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and spectroscopic analysis. This method has been described in detail in several research articles, including the one by Zhang et al. (2015).
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, among others. For instance, Li et al. (2017) reported that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, Zhang et al. (2015) demonstrated that N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)15-10-14(9-8-12(15)2)24(22,23)20-11-13-6-4-5-7-16(13)18/h4-10,20H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUXESZLIGEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


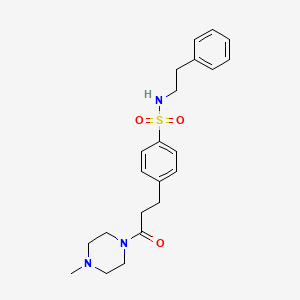

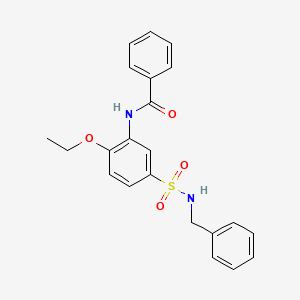
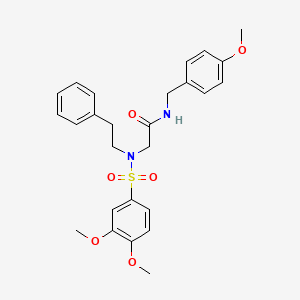
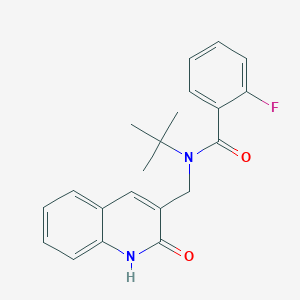
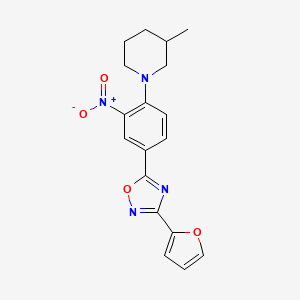

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)